molecular formula C9H12N4O3 B14505087 N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide CAS No. 63767-69-1

N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide

Katalognummer: B14505087
CAS-Nummer: 63767-69-1
Molekulargewicht: 224.22 g/mol
InChI-Schlüssel: PXPVPFNFTDPTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with a complex structure that includes functional groups such as amides, cyano, and dimethylamino

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound . This reaction typically requires elevated temperatures (around 80°C) and can be challenging due to the potential for premature polymerization of intermediates .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. Methods such as vacuum distillation and the use of specific catalysts can help in isolating the desired product from the reaction mixture .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other acrylamides and methacrylamides, such as N-(2-hydroxypropyl)-2-methyl-prop-2-enamide and N-(2,2-dimethoxyethyl)prop-2-enamide .

Uniqueness

What sets N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly useful in the synthesis of stimuli-responsive polymers and other advanced materials .

Eigenschaften

CAS-Nummer

63767-69-1

Molekularformel

C9H12N4O3

Molekulargewicht

224.22 g/mol

IUPAC-Name

N-(acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide

InChI

InChI=1S/C9H12N4O3/c1-6(14)11-9(16)12-8(15)7(4-10)5-13(2)3/h5H,1-3H3,(H2,11,12,14,15,16)

InChI-Schlüssel

PXPVPFNFTDPTSK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(=O)NC(=O)C(=CN(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.